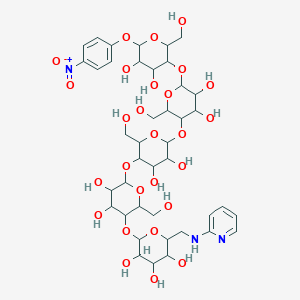
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety. The presence of these functional groups makes it an interesting subject for studies in chemistry, biology, and medicine.
準備方法
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the nitrophenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the pyridylamino group: This step involves the reaction of a pyridine derivative with an amine group under basic conditions.
Glycosylation: The final step involves the attachment of the glucopyranoside moiety to the previously formed intermediate. This is typically achieved using a glycosyl donor and a suitable catalyst under anhydrous conditions.
化学反応の分析
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridylamino group can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.
Biology: It is used in enzyme assays to study the activity of glycosidases and other enzymes.
Industry: It can be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
作用機序
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the compound. The pyridylamino group can participate in hydrogen bonding and other interactions with biological molecules. The glucopyranoside moiety can be recognized by glycosidases and other carbohydrate-processing enzymes, leading to the cleavage of the glycosidic bond and the release of the active compound.
類似化合物との比較
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl alpha-D-glucopyranoside: This compound lacks the pyridylamino group and has different reactivity and applications.
6’-Deoxy-6’-(2-pyridylamino)-alpha-D-glucopyranoside: This compound lacks the nitrophenyl group and has different chemical properties and uses.
4-Nitrophenyl beta-D-glucopyranoside: This compound has a different anomeric configuration and different reactivity and applications.
特性
CAS番号 |
6691-22-1 |
|---|---|
分子式 |
C41H59N3O27 |
分子量 |
1025.9 g/mol |
IUPAC名 |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43) |
InChIキー |
WLPQWCDFBKIWRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


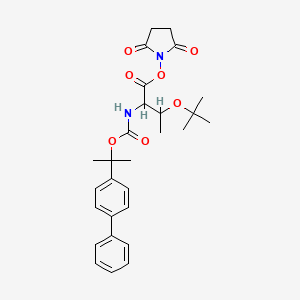
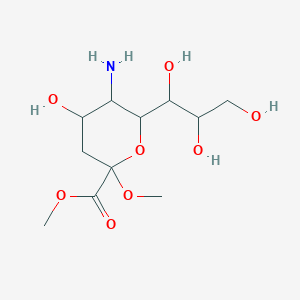
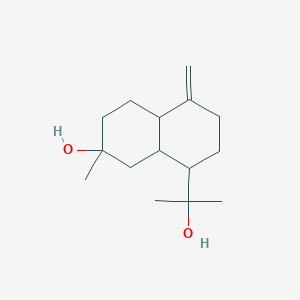
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
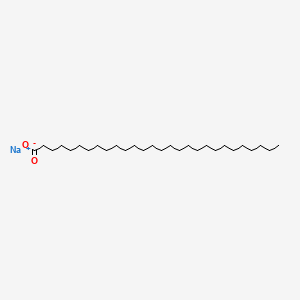
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)

![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)


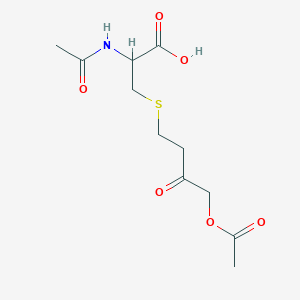
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
